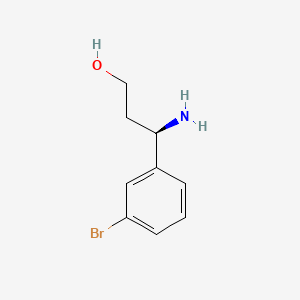

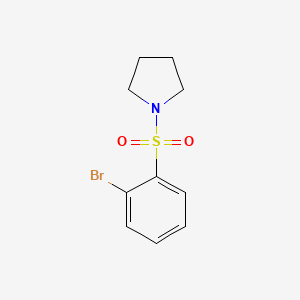

1-((2-Bromophenyl)sulfonyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a chemical compound that is part of a broader class of sulfone-containing heterocycles. These compounds are of significant interest due to their diverse pharmacological activities and their utility in various chemical reactions and syntheses. The presence of the sulfonyl group attached to a pyrrolidine ring, along with a bromophenyl moiety, suggests potential utility in medicinal chemistry and synthetic applications.

Synthesis Analysis

The synthesis of related sulfone compounds typically involves the reaction of arylsulfonyl chlorides with substituted pyrroles or indoles, as reported in the synthesis of aryl pyrrolyl and aryl indolyl sulfones . Another approach includes the condensation of sulfonamides with dihydrofuran derivatives using the Clauson-Kaas method . Additionally, the synthesis of 1-(arylsulfonyl)pyrrolidines can be achieved through an acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols . These methods highlight the versatility of sulfone chemistry in constructing complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure of sulfone-containing compounds can be quite complex. For instance, the crystal structure of a related compound, (+)-1-bromo-2-hydroxy-2-phenylethyl p-tolyl sulfoxide, was determined using X-ray diffraction, revealing a hexagonal space group and specific geometric configurations around the sulfinyl and bromine atoms . Although not the same compound, this study provides insight into the potential structural complexity of bromophenyl sulfone derivatives.

Chemical Reactions Analysis

Sulfone compounds participate in various chemical reactions. For example, phenyl α-bromovinyl sulfone can undergo cycloadditions with azomethine ylides, leading to polysubstituted pyrrolidine cycloadducts and subsequent aromatization into pyrroles . Additionally, sulfonated tetrahydropyridine derivatives can be accessed through radical reactions involving 1,6-enynes and sulfur dioxide . These reactions demonstrate the reactivity of sulfone compounds and their ability to form diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-((2-Bromophenyl)sulfonyl)pyrrolidine are not explicitly detailed in the provided papers. However, the properties of sulfone compounds, in general, can be inferred from related studies. Sulfones are typically characterized by their stability, resistance to oxidation, and ability to participate in various chemical transformations. The presence of a bromophenyl group may also confer additional reactivity, such as in electrophilic aromatic substitution reactions . The stereoselective behavior of sulfone compounds, as seen in the study of a diltiazem analogue, indicates that chiral centers can significantly influence the biological activity and binding properties of these molecules .

科学的研究の応用

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a chemical compound with the molecular formula C10H12BrNO2S .

The pyrrolidine ring, which is part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

One specific application of pyrrolidine derivatives, including 1-((2-Bromophenyl)sulfonyl)pyrrolidine, could be in the field of epilepsy treatment . In a study, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Antimicrobial Activity : Some pyrrolidine derivatives are known to have antibacterial properties. The specific methods of application or experimental procedures would involve synthesizing the pyrrolidine derivative and testing its efficacy against various bacterial strains in a laboratory setting.

-

Antifungal Activity : Pyrrolidine derivatives have also been found to exhibit antifungal properties . Similar to the antimicrobial activity, the methods of application would involve laboratory testing against various fungal strains.

-

Antiviral Activity : Certain pyrrolidine derivatives have been found to have antiviral properties . The methods of application would involve synthesizing the pyrrolidine derivative and testing its efficacy against various viral strains in a laboratory setting.

-

Antimalarial Activity : Some pyrrolidine derivatives have been found to be effective against malaria . The methods of application would involve synthesizing the pyrrolidine derivative and testing its efficacy against the malaria parasite in a laboratory setting.

-

Antitumoral Activity : Pyrrolidine derivatives have been found to exhibit antitumoral properties . The methods of application would involve synthesizing the pyrrolidine derivative and testing its efficacy against various cancer cell lines in a laboratory setting.

-

Anti-inflammatory Activity : Some pyrrolidine derivatives have been found to have anti-inflammatory properties . The methods of application would involve synthesizing the pyrrolidine derivative and testing its efficacy in reducing inflammation in a laboratory setting.

-

Anticonvulsant Activity : Some pyrrolidine derivatives are known to have anticonvulsant activities . The methods of application would involve synthesizing the pyrrolidine derivative and testing its efficacy in reducing seizures in a laboratory setting.

-

Cholinesterase Inhibition : Pyrrolidine derivatives can also act as cholinesterase inhibitors . These compounds could be used in the treatment of neurodegenerative diseases like Alzheimer’s. The methods of application would involve synthesizing the pyrrolidine derivative and testing its efficacy in inhibiting cholinesterase in a laboratory setting.

-

Carbonic Anhydrase Inhibition : Some pyrrolidine derivatives have been found to inhibit carbonic anhydrase . This enzyme is involved in many biological processes, and its inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions. The methods of application would involve synthesizing the pyrrolidine derivative and testing its efficacy in inhibiting carbonic anhydrase in a laboratory setting.

-

Antioxidant Activity : Pyrrolidine derivatives have been found to exhibit antioxidant properties . The methods of application would involve synthesizing the pyrrolidine derivative and testing its efficacy in neutralizing free radicals in a laboratory setting.

-

Antimalarial Activity : Some pyrrolidine derivatives have been found to be effective against malaria . The methods of application would involve synthesizing the pyrrolidine derivative and testing its efficacy against the malaria parasite in a laboratory setting.

-

Antitubercular Activity : A specific compound containing a pyrrolidine ring was found to be approximately 12 times more active than the reference cycloserine and 36 times more active than the reference pyrimethamine against Mycobacterium tuberculosis H37Rv .

Safety And Hazards

The safety information for “1-((2-Bromophenyl)sulfonyl)pyrrolidine” includes the following hazard statements: H302 and H317 . The precautionary statements include P280 and P305+P351+P338 . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

特性

IUPAC Name |

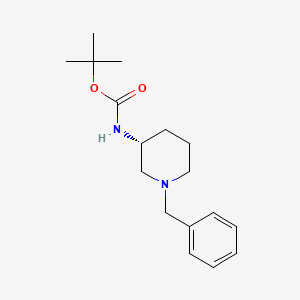

1-(2-bromophenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLBBXUUEOJCKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649727 |

Source

|

| Record name | 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Bromophenyl)sulfonyl)pyrrolidine | |

CAS RN |

929000-58-8 |

Source

|

| Record name | 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1294061.png)

![N-{4-[(cyclopropylcarbonyl)amino]benzyl}-1H-imidazole-1-carboxamide](/img/structure/B1294062.png)

![4-iodo-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1294065.png)

![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)

![4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294085.png)

![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)